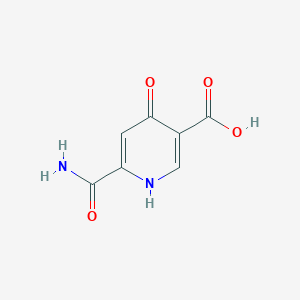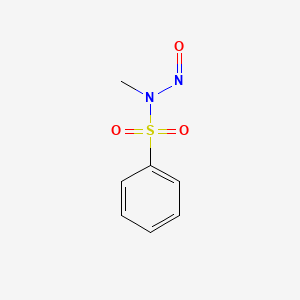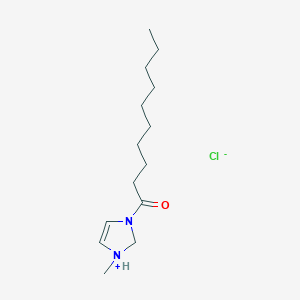
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a decanoyl group and a methyl group attached to the imidazole ring, along with a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Decanoyl Group: The decanoyl group can be introduced via acylation reactions, where decanoyl chloride reacts with the imidazole ring in the presence of a base.
Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxides, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Decanoyl-2-methylimidazole
- 3-Decanoyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 3-Decanoyl-1-methylimidazolium chloride
Uniqueness
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87994-58-9 |
|---|---|
Molekularformel |
C14H27ClN2O |
Molekulargewicht |
274.83 g/mol |
IUPAC-Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)decan-1-one;chloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-4-5-6-7-8-9-10-14(17)16-12-11-15(2)13-16;/h11-12H,3-10,13H2,1-2H3;1H |
InChI-Schlüssel |
DRMVIASBDUJNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


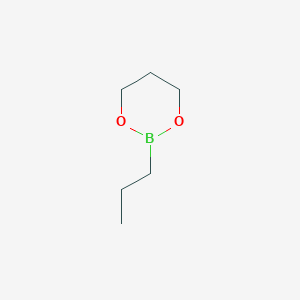
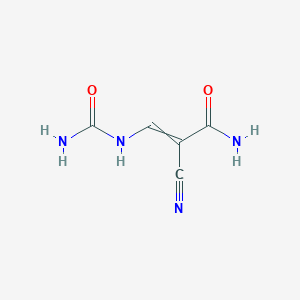
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
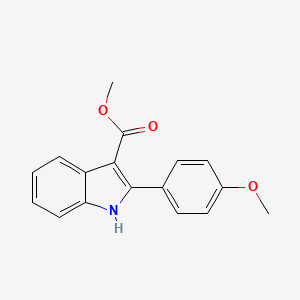
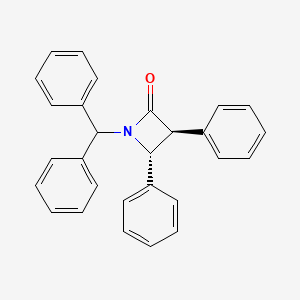
![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

